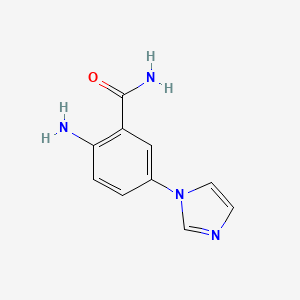

2-Amino-5-(1-imidazolyl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

2-amino-5-imidazol-1-ylbenzamide |

InChI |

InChI=1S/C10H10N4O/c11-9-2-1-7(5-8(9)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15) |

InChI Key |

WRBMHCZRMKCDEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Amino 5 1 Imidazolyl Benzamide and Analogues

Retrosynthetic Analysis and Identification of Key Precursors for Benzamide-Imidazole Conjugates

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 2-Amino-5-(1-imidazolyl)benzamide, the analysis reveals two primary disconnection points, leading to logical precursors.

The first key disconnection is at the amide bond (C-N bond) of the benzamide (B126) group. This simplifies the molecule into a 2-amino-5-(1-imidazolyl)benzoic acid derivative and an ammonia (B1221849) source. A second, more common disconnection is the C-N bond linking the imidazole (B134444) ring to the benzene (B151609) ring. This approach is often more practical as it separates the synthesis of the two heterocyclic systems.

Following the second disconnection strategy, the key precursors identified are:

A substituted benzamide scaffold: This is typically a 2-amino-5-halobenzamide (e.g., 2-amino-5-bromobenzamide (B60110) or 2-amino-5-iodobenzamide). The halogen atom serves as a leaving group for a subsequent coupling reaction. The amino and benzamide functionalities may require protecting groups depending on the reaction conditions.

Imidazole: The pre-formed imidazole ring is a readily available and stable starting material.

This retrosynthetic pathway allows for a convergent synthesis, where the two main components are prepared or procured separately and then joined in a final key step.

Direct Synthetic Approaches to the this compound Core

Building the target molecule involves the sequential or convergent construction of its core components: the benzamide framework and the attached imidazole ring.

The formation of the 2-aminobenzamide (B116534) scaffold is a foundational step. Several methods are available for this transformation. A common and efficient route starts from isatoic anhydride (B1165640). The reaction of isatoic anhydride with an amine (in this case, ammonia or an equivalent) leads to the formation of 2-aminobenzamide derivatives through a nucleophilic attack on a carbonyl group, followed by ring-opening and the elimination of carbon dioxide. nih.gov This method can be performed using conventional heating in a solvent like dimethylformamide (DMF) or under microwave irradiation. nih.gov

Alternatively, 2-aminobenzamides can be synthesized from 2-nitrobenzonitriles. This process involves the simultaneous hydrolysis of the nitrile group to a carboxamide and the reduction of the nitro group to an amine, a transformation that can be catalyzed by copper. researchgate.net Another approach involves the reaction of 2-amino-3-methylbenzoic acid with bis(trichloromethyl) carbonate to form a benzoxazinedione intermediate, which is then aminolyzed with aqueous methylamine (B109427) to yield the corresponding benzamide. sioc-journal.cn

While coupling a pre-formed imidazole is common, constructing the imidazole ring directly on the aromatic scaffold is another possibility, though often more complex. Classical methods for imidazole synthesis include the Debus-Radziszewski synthesis, which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.orgpharmaguideline.com This method and its variations, such as the Wallach synthesis, can produce a variety of substituted imidazoles. pharmaguideline.comcutm.ac.in For instance, the Debus method can use glyoxal (B1671930) and formaldehyde (B43269) with ammonia to form the basic imidazole ring. cutm.ac.in However, for synthesizing the specific target molecule, attaching a pre-made imidazole ring is generally more straightforward.

The crucial step in the synthesis is the formation of the C-N bond between the benzamide scaffold and the imidazole ring. This is typically achieved through metal-catalyzed cross-coupling reactions.

Ullmann Condensation: This is a classical copper-catalyzed reaction that forms aryl-nitrogen bonds. wikipedia.org In this context, a 2-amino-5-halobenzamide would be reacted with imidazole in the presence of a copper catalyst, often requiring high temperatures and a polar solvent. wikipedia.orgthermofisher.com Modern variations of the Ullmann reaction utilize soluble copper catalysts with ligands like diamines, which can improve reaction conditions and efficiency. wikipedia.org The reaction proceeds via a copper(I) intermediate that reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is often preferred due to its milder reaction conditions and broader substrate scope compared to the Ullmann condensation. wikipedia.orgorganic-chemistry.org The reaction couples an aryl halide or triflate with an amine (imidazole in this case) using a palladium catalyst and a phosphine (B1218219) ligand. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation, and finally, reductive elimination to yield the desired N-arylated imidazole product. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction.

Advanced Synthetic Techniques and Catalysis in Analogous Compound Preparation

Modern synthetic chemistry increasingly relies on advanced techniques to improve efficiency, reduce environmental impact, and access novel compounds.

Microwave-assisted synthesis has emerged as a valuable tool for accelerating organic reactions. arkat-usa.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. arkat-usa.orgscilit.com This technique is highly applicable to the synthesis of heterocyclic compounds like benzimidazoles and imidazoles.

For instance, the condensation of o-phenylenediamines with carboxylic acids or aldehydes to form benzimidazoles can be performed efficiently under microwave irradiation, sometimes in solvent-free ("dry media") conditions. dergipark.org.tr This "green chemistry" approach is not only faster but also minimizes waste. scilit.com Similarly, coupling reactions for attaching imidazole rings can be accelerated. Research has demonstrated that microwave heating is effective for various organic transformations, leading to cleaner reactions and higher yields than conventional heating methods. arkat-usa.org

The table below summarizes a comparison between conventional heating and microwave-assisted methods for reactions analogous to those used in the synthesis of the target compound.

| Reaction Type | Method | Typical Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Benzimidazole (B57391) Synthesis from o-phenylenediamine (B120857) and aldehydes | Conventional Heating | Several hours | Moderate to Good | Standard laboratory setup | dergipark.org.tr |

| Microwave Irradiation | 5-15 minutes | Excellent (e.g., 94-98%) | Rapid, high yield, often solvent-free | scilit.com | |

| Thiazolidinone Synthesis (Analogous Heterocycle Formation) | Conventional Heating (Reflux) | 48 hours | Good | Well-established procedure | arkat-usa.org |

| Microwave Irradiation | 12 minutes | Higher than conventional | Drastic time reduction, improved efficiency | arkat-usa.org |

Metal-Organic Frameworks (MOFs) as Catalysts in Amidation Reactions

The formation of the benzamide functional group is a critical step in the synthesis of the target molecule. Direct amidation of carboxylic acids with amines presents a green and atom-economical alternative to traditional methods that often require stoichiometric activating agents, which generate significant waste. Metal-Organic Frameworks (MOFs) have emerged as highly effective, heterogeneous catalysts for this transformation.

Zr-based MOFs, in particular, have demonstrated exceptional utility as recyclable, porous catalysts for amide synthesis. digitellinc.com These frameworks function as robust Lewis acids, activating the carboxylic acid for nucleophilic attack by the amine. digitellinc.commdpi.com Their high thermal and chemical stability allows them to operate efficiently under mild conditions in environmentally benign solvents. digitellinc.com

A notable advancement involves "defect-engineered" MOFs, where the framework is intentionally designed with missing linkers or nodes. This strategy can create a synergistic combination of Lewis acidic sites and other catalytically active groups, mimicking the complex active sites of enzymes. chemrxiv.org For instance, MOF-808-py-Nox, which incorporates pyridine (B92270) N-oxide moieties alongside open Zr sites, acts as a superior heterogeneous catalyst for amidation with broad functional group compatibility. chemrxiv.org The proposed mechanism suggests that a hydrogen-bonding network at these defect sites helps to lower the activation energy for amide bond formation. chemrxiv.org Such MOF-based systems can be recycled multiple times without a significant loss of crystallinity or catalytic activity, making them ideal for industrial-scale synthesis. digitellinc.comchemrxiv.org

Table 1: Performance of Selected MOF Catalysts in Amidation Reactions This table is generated based on findings from multiple sources discussing MOF-catalyzed amidation.

| Catalyst | Substrates | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| Zr-based MOFs | Various Carboxylic Acids & Amines | Mild, Green Solvent | Moderate to Good | High (3+ cycles) | digitellinc.com |

| MOF-808-py-Nox | Benzylic/Aliphatic Amines & Carboxylic Acids/Esters | Mild, Batch or Flow | High (up to 82% in flow) | High (5+ cycles) | chemrxiv.org |

| Zr-dicarboxylate MOFs | Carboxylic Acids & Anilines | Refluxing Toluene | Not specified | Reusable | mdpi.com |

One-Pot Multicomponent Reactions for Benzamide-Imidazole Scaffold Assembly

Multicomponent reactions (MCRs) offer a powerful strategy for rapidly assembling complex molecular architectures like the benzamide-imidazole scaffold from simple precursors in a single synthetic operation. nih.govbohrium.com This approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste. nih.govresearchgate.net

The synthesis of substituted imidazoles and benzimidazoles is well-suited to MCR strategies. For example, a common approach involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and an ammonium (B1175870) salt (often ammonium acetate (B1210297) as a nitrogen source). bohrium.comnih.gov Catalysts for these reactions vary widely and include:

Lewis Acids: Indium(III) chloride (InCl₃) has been used to catalyze tandem cyclocondensation and cycloaddition reactions to form complex fused imidazole systems. nih.gov

Transition Metals: Iron(III)-porphyrin complexes can catalyze the domino reaction of a benzo-1,2-quinone, an aldehyde, and ammonium acetate to selectively produce benzimidazoles under mild conditions. nih.gov

Heterogeneous Catalysts: Bio-supported cellulose (B213188) sulfuric acid has been employed for the three-component synthesis of 2,4,5-triarylimidazoles under solvent-free microwave irradiation. bohrium.com

For the specific assembly of the this compound scaffold, a hypothetical one-pot MCR could involve the reaction of a suitably substituted o-phenylenediamine derivative, an imidazole-containing aldehyde, and an oxidizing agent, or a variation of the Radziszewski reaction. researchgate.net The efficiency of such a process would depend heavily on the choice of catalyst and reaction conditions to control regioselectivity and maximize yield. researchgate.net

Derivatization and Structural Modification of this compound Scaffolds

Once the core scaffold is synthesized, its derivatization allows for the fine-tuning of its properties. This involves the selective functionalization of its distinct chemical domains: the benzamide moiety and the imidazole ring.

Regioselective Functionalization of the Benzamide Moiety

The benzamide portion of the molecule contains a benzene ring activated by a strong ortho-, para-directing amino group (-NH₂) and deactivated by a meta-directing amide group (-CONH₂). The interplay of these groups governs the regioselectivity of subsequent reactions, primarily electrophilic aromatic substitution.

The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it. In the this compound scaffold, the position para to the amino group (C5) is already occupied by the imidazole ring. Therefore, electrophilic substitution is expected to occur primarily at the C3 and potentially the C1 position, though the latter is sterically hindered.

A practical example of this regioselectivity is seen in the synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. sioc-journal.cn In this synthesis, the starting material, 2-amino-N,3-dimethylbenzamide, undergoes electrophilic halogenation with reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The halogen is introduced at the C5 position, para to the activating amino group, demonstrating the predictable nature of this substitution. sioc-journal.cn This principle can be applied to introduce a variety of functional groups onto the benzamide ring of the target scaffold, provided the imidazole ring is stable to the reaction conditions.

Selective Modification of the Imidazole Ring

The imidazole ring offers several sites for modification. The sp²-hybridized nitrogen (N-3) is nucleophilic and can be readily alkylated or arylated. nih.gov The C-H bonds of the imidazole ring can also be functionalized, although this often requires more specialized methods.

A significant modification strategy is the post-synthetic modification (PSM) of the ring itself. For instance, imidazolium (B1220033) salts, which can be formed by quaternizing the imidazole nitrogen, are susceptible to regioselective ring-opening reactions under basic conditions. rsc.org This transformation converts the imidazolium into an N-vinylformamide derivative, fundamentally altering the core structure and properties of the molecule. The facility of this reaction can be highly dependent on the molecular context; for example, incorporation into a macrocyclic structure was shown to enhance the rate of hydrolysis compared to a simple, non-macrocyclic analogue. rsc.org Other skeletal editing strategies, such as ring expansion, represent more advanced methods for altering the heterocyclic core. researchgate.net

Influence of Substituent Effects on Reaction Pathways and Overall Yields

The outcome of any derivatization reaction is profoundly influenced by the electronic effects (inductive and resonance) of the substituents already present on the scaffold. ucsb.edulibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Amino-5-(1-imidazolyl)benzamide. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation techniques, a complete assignment of all proton and carbon signals can be achieved.

The ¹H-NMR spectrum of this compound provides crucial information about the chemical environment of its protons. The amide protons (CONH₂) typically appear as a broad singlet in the downfield region of the spectrum, often between δ 5.5 and 8.0 ppm. researchgate.netlibretexts.org This broadness is a result of quadrupole broadening from the adjacent nitrogen atom and restricted rotation around the C-N bond. libretexts.org The specific chemical shift can be influenced by the solvent and temperature. researchgate.netnih.gov For instance, in a polar solvent like DMSO-d₆, the amide proton signals are shifted downfield compared to less polar solvents like CDCl₃, indicating stronger hydrogen bonding interactions. researchgate.net

The aromatic protons of the benzamide (B126) and imidazole (B134444) rings resonate in the aromatic region, typically between δ 6.5 and 8.5 ppm. The exact chemical shifts and coupling patterns are determined by the substitution pattern on both rings. The protons on the benzamide ring will exhibit splitting patterns (e.g., doublets, triplets) based on their coupling with neighboring protons. Similarly, the protons on the imidazole ring will show distinct signals. chemicalbook.comchemicalbook.com For comparison, the aromatic protons of benzamide itself resonate at approximately δ 7.4-7.5 ppm and δ 7.9 ppm. chemicalbook.com The amino group (NH₂) protons also contribute to the spectrum, often as a broad signal.

A representative, though general, ¹H-NMR spectrum of a related compound, 2-aminobenzimidazole, shows aromatic protons in the range of δ 6.8 to 7.1 ppm and a broad signal for the amino and imidazole NH protons at a lower field. chemicalbook.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amide (CONH₂) | 5.5 - 8.0 | Broad Singlet | Chemical shift is solvent and temperature dependent. researchgate.netlibretexts.org |

| Amino (NH₂) | Variable | Broad Singlet | Position can vary and may exchange with D₂O. |

| Aromatic (Benzamide Ring) | 6.5 - 8.5 | Doublets, Triplets | Specific shifts and coupling constants depend on the precise electronic environment. |

| Aromatic (Imidazole Ring) | 6.5 - 8.5 | Singlets, Doublets | Distinct signals for each proton on the imidazole ring. |

The ¹³C-NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, generally between δ 160 and 180 ppm. mdpi.com The aromatic carbons of the benzamide and imidazole rings resonate in the range of approximately δ 110 to 150 ppm. oregonstate.edumdpi.com The specific chemical shifts of these aromatic carbons are influenced by the substituents on the rings. For instance, carbons bearing the amino and imidazolyl groups will have their chemical shifts significantly altered compared to the unsubstituted benzene (B151609) ring. Quaternary carbons, those without any attached protons, usually show weaker signals. oregonstate.edu

For related benzimidazole (B57391) structures, the carbon atoms of the fused benzene ring typically appear in the region of δ 110-140 ppm, while the carbons of the imidazole ring are observed between δ 115 and 155 ppm. researchgate.netresearchgate.net

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 160 - 180 | Typically a sharp singlet. mdpi.com |

| Aromatic (Benzamide & Imidazole Rings) | 110 - 150 | Each unique carbon will have a distinct signal. oregonstate.edumdpi.com |

| Quaternary Aromatic Carbons | 110 - 150 | Signal intensity is generally weaker. oregonstate.edu |

To definitively assign all proton and carbon signals and establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum will connect the signals of adjacent protons on the benzamide and imidazole rings, allowing for the tracing of the proton spin systems within each ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. nih.gov Each cross-peak in the HSQC/HMQC spectrum links a specific proton to its corresponding carbon, providing a direct C-H bond correlation. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). unl.edu HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, it can show correlations between the protons on the imidazole ring and the carbons of the benzamide ring, confirming the point of attachment. It can also show correlations from the amide protons to the carbonyl carbon and adjacent aromatic carbons. science.govsdsu.edu

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups present in the molecule.

N-H Stretching: The amino (NH₂) and amide (CONH₂) groups will exhibit N-H stretching vibrations, typically in the region of 3500-3200 cm⁻¹. Primary amines often show two bands in this region, corresponding to symmetric and asymmetric stretching. The amide N-H stretch also appears in this range. For comparison, benzamide shows N-H stretching bands around 3400 cm⁻¹. nist.govchemicalbook.com

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1700-1630 cm⁻¹. In benzamide, this band is observed at approximately 1654 cm⁻¹. nist.gov

C=C and C=N Stretching: The aromatic rings (benzamide and imidazole) will show C=C stretching vibrations in the 1600-1450 cm⁻¹ region. researchgate.net The C=N stretching of the imidazole ring also falls within this range.

N-H Bending: The N-H bending vibrations of the amino and amide groups typically appear in the 1650-1550 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the imidazole ring are expected in the 1350-1200 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| Amino (NH₂) & Amide (CONH₂) | N-H Stretch | 3500-3200 | Often appears as broad bands. nist.govchemicalbook.com |

| Amide (C=O) | C=O Stretch | 1700-1630 | Typically a strong, sharp absorption. nist.gov |

| Aromatic Rings & Imidazole | C=C & C=N Stretch | 1600-1450 | A series of bands of varying intensity. researchgate.net |

| Amino (NH₂) & Amide (CONH₂) | N-H Bend | 1650-1550 | Can sometimes overlap with C=C stretching bands. |

| Aromatic Amine & Imidazole | C-N Stretch | 1350-1200 | researchgate.net |

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the benzamide and imidazole rings are often strong in the Raman spectrum and can be found in the fingerprint region (below 1600 cm⁻¹). These are useful for identifying the aromatic nature of the compound. nih.govnih.gov

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Functional Group Vibrations: While N-H and C=O stretching vibrations are also observable in Raman spectra, they are often less intense than in FT-IR. The Raman spectrum can be particularly useful for studying the imidazole ring vibrations, which are known to be sensitive to their chemical environment. nih.gov For instance, studies on amino acids have shown that Raman spectroscopy can be used to identify specific residues and their conformations. nih.govresearchgate.net

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, confirming the presence of its key functional groups and offering a unique molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions and conjugation within a molecule. For benzimidazole derivatives, the electronic absorption spectra typically correspond to transitions from the ground state to the first excited state. These transitions are primarily characterized by one-electron excitations from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

In similar benzimidazole structures, the HOMO is often located over the benzimidazole ring. The HOMO to LUMO transition can imply a transfer of electron density from the benzimidazole ring to its substituents. researchgate.net The absorption maxima observed in the UV-Vis spectrum are a function of the electron availability within the molecule.

Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic excitation energies and absorption wavelengths. These calculations often show good agreement with experimental data obtained in various solvents. For instance, in a related compound, 2-aminobenzimidazole, the experimental UV spectra in ethanol (B145695) and water show distinct absorption maxima that align well with theoretical predictions. researchgate.net The conjugation between the benzimidazole and phenyl rings in benzimidazole-based compounds can be influenced by the substituents, affecting the energy of the electronic transitions and thus the absorption wavelengths.

Table 1: Representative UV-Vis Absorption Data for a Benzimidazole Derivative

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

| Ethanol | 283, 243, 212 | 259, 247, 239 |

| Water | 280, 244, 204 | 259, 246, 239 |

Note: Data for 2-aminobenzimidazole, a related structure, is provided for illustrative purposes. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the molecular formula of this compound and for studying its fragmentation pathways. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov

In the analysis of similar amino-containing heterocyclic compounds, electrospray ionization (ESI) is a commonly used technique. nih.gov The protonated molecule [M+H]⁺ is subjected to collision-induced dissociation (CID) to generate a tandem mass spectrum (MS/MS). The resulting fragmentation pattern provides valuable structural information.

For benzamide-containing molecules, a characteristic fragmentation pathway involves the loss of the amino group (NH₂) to form a stable benzoyl cation. This cation can then undergo further fragmentation. researchgate.net In the case of amino acids, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO). nih.govuni-muenster.de The precise masses of the fragment ions, as determined by HRMS, are crucial for proposing and confirming these fragmentation mechanisms.

Table 2: Common Fragmentation Losses in Amino Acid and Benzamide Mass Spectrometry

| Neutral Loss | Lost Moiety |

| 17 Da | NH₃ |

| 18 Da | H₂O |

| 28 Da | CO |

| 46 Da | HCOOH |

This table illustrates common neutral losses observed in the mass spectra of related compounds. nih.govuni-muenster.de

The study of fragmentation patterns can reveal the connectivity of the molecule. For instance, the fragmentation of a protonated molecule can start with the loss of water and carbon monoxide, followed by the loss of ammonia, or it can begin with the loss of ammonia followed by the loss of water. nih.gov The specific pathway taken depends on the structure and stability of the resulting fragment ions.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a crystalline solid, revealing details about bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Single crystal X-ray diffraction analysis allows for the precise determination of the molecular structure of this compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry and conformational preferences. nih.govmdpi.com

In the crystal structures of related benzimidazole derivatives, the imidazole ring is typically planar. researchgate.net The conformation of the molecule is often stabilized by intramolecular hydrogen bonds. researchgate.net For example, in a similar structure, an intramolecular hydrogen bond between an amino group and a nitrogen atom of the imidazole ring can lead to a more rigid and extended planar conformation. researchgate.net

Table 3: Representative Bond Lengths from Single Crystal X-ray Diffraction of a Related Benzimidazole Derivative

| Bond | Length (Å) |

| C=N (imine) | 1.2795 (17) |

| C-O (phenol) | 1.3503 (17) |

Note: Data for 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, a compound with similar structural motifs. nih.gov

Powder X-ray diffraction (PXRD) is a key technique for the analysis of polycrystalline materials. It is particularly important for identifying the crystalline phase of a bulk sample and for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. mdpi.com Different polymorphs can exhibit distinct physical properties, which is a critical consideration in pharmaceutical development.

The PXRD pattern is a fingerprint of a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized batch of this compound with patterns calculated from single crystal X-ray diffraction data or with reference patterns, one can confirm the phase purity of the sample. researchgate.net

The presence of unexpected peaks in a PXRD pattern could indicate the presence of impurities or a different polymorphic form. The systematic study of crystallization conditions can lead to the discovery of new polymorphs, each with its own unique PXRD pattern. mdpi.com Analysis of PXRD data can also provide information about the crystallinity of a sample.

Computational Chemistry and Theoretical Modeling of 2 Amino 5 1 Imidazolyl Benzamide

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and to calculate a wide range of electronic properties.

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex many-electron interactions, while the basis set is the set of mathematical functions used to build the molecular orbitals.

For organic molecules containing heterocyclic rings and functional groups like those in 2-Amino-5-(1-imidazolyl)benzamide, hybrid functionals are commonly employed.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional known for its reliability in predicting the electronic and geometric properties of a vast range of organic systems. researchgate.net

M06-2X is a high-nonlocality functional that often performs better for systems where non-covalent interactions, such as hydrogen bonding and π-stacking, are important. researchgate.nettru.ca Given the presence of both amine and amide groups and two aromatic rings in the target molecule, the M06-2X functional is particularly suitable for accurately describing potential intramolecular interactions. tru.ca

The choice of basis set determines the flexibility the wavefunction has to adapt to the molecular environment. Pople-style basis sets, such as 6-311++G(d,p) , are frequently used. nih.govresearchgate.net This notation indicates a triple-zeta valence set with diffuse functions (+) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. Diffuse functions are crucial for describing anions and weak interactions, while polarization functions allow for orbital shapes to deform, which is essential for accurate bonding descriptions. wikipedia.org

The presence of a single bond connecting the benzamide (B126) and imidazole (B134444) rings allows for rotational freedom, leading to different spatial arrangements known as conformations. A conformational analysis is essential to identify the most stable (lowest energy) conformers and to understand the energy barriers between them.

This analysis is typically performed by creating a potential energy surface (PES) scan. The dihedral angle between the imidazole and benzamide rings is systematically varied, and a geometry optimization is performed at each step. This process maps the energy landscape, revealing energy minima that correspond to stable conformers and transition states that represent the energy barriers to rotation. Studies on similar molecules with linked aromatic rings, like benzene-imidazole, show that specific T-shaped and parallel-displaced conformations are energetically preferred due to stabilizing interactions. nih.gov For this compound, the analysis would focus on the interplay between steric hindrance and potential weak intramolecular hydrogen bonds involving the amide and amine protons and the imidazole nitrogen atoms. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. taylorandfrancis.comyoutube.com

HOMO represents the ability to donate an electron; a higher energy HOMO indicates a better electron donor.

LUMO represents the ability to accept an electron; a lower energy LUMO indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzamide portion, while the LUMO may be distributed across the conjugated system including the imidazole ring.

The following table presents representative FMO data calculated for related benzimidazole (B57391) and imidazole derivatives, illustrating the typical energy ranges and gaps observed for this class of compounds.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-Aminobenzimidazole | B3LYP/6-311++G(d,p) | -5.69 | -0.59 | 5.10 | researchgate.net |

| Benzimidazole (BIM) | DFT | -6.44 | -0.58 | 5.86 | researchgate.net |

| 2-Methylimidazole (MIM) | DFT | -6.21 | -0.11 | 6.10 | researchgate.net |

| An Imidazole Derivative | B3LYP/6-311+G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the excited-state properties of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies (the energy required to move an electron from a ground-state orbital to an excited-state orbital) and the oscillator strengths (the probability of a given transition occurring). nih.gov

For this compound, with its extended conjugated π-system, the primary electronic transitions are expected to be of the π → π* type, localized on the aromatic rings, and intramolecular charge transfer (ICT) transitions between the electron-donating amino group and the rest of the molecule. The calculated UV-Vis spectrum provides theoretical absorption maxima (λ_max) that can be compared with experimental data.

The table below shows an example of TD-DFT results for the related antitrypanocidal drug benznidazole (B1666585) in water, demonstrating the type of data obtained from such calculations. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Contribution |

| 3.99 | 310.01 | 0.283 | HOMO → LUMO |

| 4.60 | 269.51 | 0.038 | HOMO-1 → LUMO |

| 4.96 | 250.04 | 0.177 | HOMO → LUMO+1 |

| 5.18 | 239.33 | 0.088 | HOMO-2 → LUMO |

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP map is color-coded to represent different potential values.

Red regions indicate negative electrostatic potential, are rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue regions indicate positive electrostatic potential, are electron-poor, and are susceptible to nucleophilic attack. These are generally located around hydrogen atoms, particularly those attached to electronegative atoms (e.g., in -NH₂ and -CONH₂ groups).

Green regions represent neutral potential.

For this compound, the MEP surface would show strong negative potential (red) around the carbonyl oxygen of the amide group and the pyridine-type nitrogen of the imidazole ring, identifying them as primary sites for electrophilic attack or hydrogen bond acceptance. nih.govresearchgate.net Positive potential (blue) would be concentrated on the hydrogens of the amine and amide groups, indicating their role as hydrogen bond donors. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the calculated molecular orbitals into a localized picture that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is exceptionally useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. researchgate.net

In this compound, key donor-acceptor interactions would include:

Delocalization of the lone pair (n) of the amino nitrogen into the antibonding π* orbital of the benzene (B151609) ring (n → π*).

Delocalization of the lone pair of the carbonyl oxygen into the antibonding σ* orbitals of adjacent C-C or C-N bonds (n → σ*).

Interactions between the π orbitals of the benzene ring and the π* orbitals of the imidazole ring, indicating conjugation between the two systems.

The following table provides examples of stabilization energies for interactions found in related molecules, illustrating the quantitative insights gained from NBO analysis.

| Molecule/System | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Source |

| Methylamine (B109427) | Nitrogen Lone Pair (n_N) | C-H Antibond (σ_CH) | 8.13 | wisc.edu |

| DAPF Dimer | Nitrogen Lone Pair (n_N30) | N-H Antibond (σ_N62-H63) | 12.33 | nih.gov |

| T4-Imidazole Complex | Imidazole Nitrogen (n_N) | O-H Antibond (σ_OH) | - | researchgate.net |

*DAPF: 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Theoretical Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., IR, Raman, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are frequently employed to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts. bohrium.come4journal.com

The process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic state. Following this, vibrational frequency calculations can be performed. These theoretical frequencies often exhibit systematic errors compared to experimental results due to the harmonic approximation used in the calculation and basis set limitations. To improve accuracy, the calculated wavenumbers are often multiplied by a scaling factor. nih.gov For instance, studies on similar heterocyclic systems have determined optimal scaling factors for various DFT methods (like B3LYP or B3PW91) to achieve good agreement between theoretical and experimental spectra. researchgate.net

For a hypothetical analysis of this compound, one would expect to identify characteristic vibrational modes. Key IR and Raman bands would include N-H stretching vibrations from the amino and amide groups, C=O stretching of the amide, aromatic C-H and C=C stretching from the benzene ring, and various modes associated with the imidazole ring. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. beilstein-journals.org Theoretical calculations for related benzimidazoles have shown that predicted chemical shifts can be accurately correlated with experimental data, aiding in the unambiguous assignment of signals, especially in complex structures or where tautomerism is possible. beilstein-journals.org

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data (Note: The following table is for illustrative purposes only, as specific experimental and calculated data for this compound are not available in the cited literature.)

| Spectroscopic Technique | Parameter | Theoretical Value (Illustrative) | Experimental Value (Illustrative) |

| FT-IR | ν(C=O) stretch | Data not available | Data not available |

| ν(N-H) stretch (Amine) | Data not available | Data not available | |

| ¹H NMR | δ (Aromatic-H) | Data not available | Data not available |

| ¹³C NMR | δ (C=O) | Data not available | Data not available |

Quantum Chemical Descriptors and Reactivity Parameters

Quantum chemical descriptors derived from the electronic structure of a molecule are invaluable for predicting its chemical reactivity and stability. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. It is calculated as:

η = (I - A) / 2

Where I is the ionization potential and A is the electron affinity. Using Koopmans' theorem, this can be approximated as η ≈ (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η). "Soft" molecules have a small HOMO-LUMO gap and are more polarizable and reactive.

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is a measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as:

ω = μ² / (2η)

Where μ is the electronic chemical potential. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Computational studies on various benzamide and imidazole-containing compounds utilize these descriptors to compare the reactivity of different derivatives. tandfonline.comnih.govresearchgate.net

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons. It is defined as the negative of the chemical potential.

χ = (I + A) / 2

Approximated as χ ≈ -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): This parameter represents the "escaping tendency" of electrons from a system. It is the negative of electronegativity (μ = -χ). The chemical potential indicates the direction of charge transfer in a reaction; electrons flow from a region of high chemical potential (e.g., a nucleophile) to one of low chemical potential (e.g., an electrophile).

Table 2: Key Quantum Chemical Descriptors and Their Significance (Note: Formulas are based on approximations from HOMO/LUMO energies.)

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Represents electron-donating ability |

| LUMO Energy (E_LUMO) | - | Represents electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures electron-attracting power |

| Chemical Potential (μ) | (E_HOMO + E_LUMO)/2 | Indicates electron escaping tendency; directs charge flow |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron configuration |

| Chemical Softness (S) | 1/η | Measures polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electrophilic character |

Investigation of Solvent Effects in Computational Modeling (e.g., Polarizable Continuum Model, PCM)

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method.

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. The solute molecule is placed within a cavity in this dielectric continuum. The charge distribution of the solute polarizes the surrounding solvent medium, which in turn creates a reaction field that interacts with the solute. This interaction is incorporated into the quantum mechanical calculation, allowing for the study of how a solvent influences the molecule's geometry, stability, and spectroscopic properties. e4journal.com

For a molecule like this compound, using PCM could be crucial for:

Predicting how spectroscopic parameters (IR, NMR) shift in different solvents.

Determining the relative stability of different conformers or tautomers in polar versus non-polar environments.

Studies on related compounds have shown that properties like dipole moment and total energy can change significantly when moving from the gas phase to a polar solvent, which can be effectively modeled using PCM. e4journal.com

Coordination Chemistry and Ligand Properties of 2 Amino 5 1 Imidazolyl Benzamide

Ligand Design Principles Based on Benzamide (B126) and Imidazole (B134444) Moieties for Metal Complexation

The design of effective ligands for metal complexation hinges on the strategic incorporation of donor atoms within a stable molecular framework. 2-Amino-5-(1-imidazolyl)benzamide is an exemplary model of thoughtful ligand design, merging the distinct and complementary properties of its constituent benzamide and imidazole moieties.

The imidazole ring is a cornerstone of coordination chemistry and bioinorganic chemistry. rsc.org As a five-membered aromatic heterocycle with two nitrogen atoms, it is a versatile donor. researchgate.net Typically, it coordinates to metal ions through the lone pair of its basic, sp²-hybridized 'imine' nitrogen, acting as a potent sigma-donor. wikipedia.org Depending on the steric and electronic environment, the imidazole group can function as a simple monodentate ligand or as a bridging unit connecting two metal centers. researchgate.netwikipedia.org Its presence in critical biomolecules, such as the amino acid histidine, highlights its evolutionary selection for binding essential metal cofactors in proteins. wikipedia.orgnih.gov

The benzamide portion of the molecule offers additional, robust coordination sites. The 2-aminobenzamide (B116534) scaffold, in particular, is a well-established chelating agent. nih.govresearchgate.net It features two potential donor atoms in close proximity: the nitrogen of the exocyclic amino group and the oxygen of the carbonyl group. nih.govup.ac.zaup.ac.za This arrangement allows for the formation of a highly stable five-membered chelate ring upon coordination to a metal ion, a phenomenon known as the chelate effect, which significantly enhances the thermodynamic stability of the resulting complex compared to coordination with separate monodentate ligands. libretexts.orgebsco.com

By combining these two powerful coordinating fragments, this compound is designed as a multi-dentate ligand. It possesses a combination of hard donors (the amino nitrogen and carbonyl oxygen) and a borderline donor (the imidazole nitrogen), allowing it to bind with a wide variety of metal ions and to adopt several different coordination modes. wikipedia.orgacs.org This versatility makes it a promising candidate for constructing coordination polymers, catalysts, and materials with unique electronic or magnetic properties. fau.de

Chelation Modes and Identification of Potential Binding Sites with Metal Ions

The structural arrangement of donor atoms in this compound allows for several potential chelation modes, making its coordination behavior rich and varied. The primary binding sites are the nitrogen atoms of the amino and imidazolyl groups and the oxygen atom of the benzamide's carbonyl group.

The nitrogen atoms are expected to be primary sites for metal ion interaction.

Imidazolyl Nitrogen: The unsubstituted nitrogen of the imidazole ring (at the 3-position) is a well-established coordination site. researchgate.netazjournalbar.com It can act as a monodentate ligand, forming a single bond with a metal center. azjournalbar.com This is a common binding mode observed in a vast number of transition metal complexes. wikipedia.orgscientific.net Alternatively, if the metal-to-ligand ratio and reaction conditions permit, the deprotonated imidazolate can act as an exobidentate bridging ligand, linking two separate metal ions, which is a key interaction in the formation of certain metal-organic frameworks. researchgate.netacs.org

Amino Nitrogen: The exocyclic primary amino group at the 2-position of the benzamide ring is a strong Lewis base and a potent coordination site. In complexes involving 2-aminobenzamide and related structures, this amino group readily participates in binding. nih.govresearchgate.netajpojournals.org Its involvement is crucial for forming a stable chelate ring with the adjacent carbonyl group.

The carbonyl oxygen of the amide functional group is a classic hard donor atom that frequently participates in metal coordination. up.ac.zaup.ac.za In the context of the 2-aminobenzamide framework, this oxygen atom works in concert with the ortho-amino group to form a bidentate chelate. Studies on metal complexes of 2-aminobenzamide have confirmed that the ligand binds in a bidentate fashion through the amino nitrogen and the carbonyl oxygen. nih.govresearchgate.net This chelation is thermodynamically favorable and results in a stable five-membered ring structure, which is a common and stabilizing motif in coordination chemistry. libretexts.org Therefore, a bidentate N,O-chelation from the 2-aminobenzamide moiety is a highly probable coordination mode for this compound, which could occur alongside monodentate coordination from the distal imidazole nitrogen.

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this ligand would likely follow established procedures in coordination chemistry. Typically, this involves reacting the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a 1:1 or 1:2 molar ratio in a solvent such as ethanol (B145695), methanol, or DMSO. researchgate.netnih.govekb.eg The resulting solid complex can then be isolated by filtration and characterized using various analytical and spectroscopic techniques to confirm its structure and properties.

The stoichiometry of the resulting complexes—the ratio of metal ions to ligands—is fundamental to understanding their structure. Based on related systems, both 1:1 and 1:2 (metal:ligand) stoichiometries are anticipated. nih.govnih.gov For instance, a metal ion might coordinate with one molecule of the ligand and other co-ligands (like water or anions), or it could bind with two molecules of the ligand. ekb.egresearchgate.net Elemental analysis and mass spectrometry are primary methods for determining this ratio. researchgate.netroyalsocietypublishing.org

The coordination geometry of the complex is dictated by the metal ion's size, oxidation state, electronic configuration, and the number of coordinated ligands.

Octahedral Geometry: For many transition metals like Co(II), Ni(II), and Cu(II), a 1:2 complex would likely result in a six-coordinate octahedral geometry, where each ligand could be acting in a bidentate or tridentate fashion. nih.govajpojournals.orgresearchgate.net

Tetrahedral Geometry: Metal ions like Zn(II) or Co(II) with a 1:2 stoichiometry could adopt a four-coordinate tetrahedral geometry, particularly if the ligand acts as a bidentate chelator. up.ac.zaresearchgate.net

Square Planar Geometry: For d⁸ metal ions such as Ni(II), Pd(II), or Pt(II), a four-coordinate square planar geometry is common. rsc.org

Table 1: Plausible Stoichiometries and Geometries for Metal Complexes

| Metal Ion | Common Stoichiometry (Metal:Ligand) | Plausible Geometry | Supporting Evidence from Analogous Systems |

|---|---|---|---|

| Cu(II) | 1:1 or 1:2 | Distorted Octahedral, Square Planar | nih.govresearchgate.netup.ac.za |

| Ni(II) | 1:2 | Octahedral, Square Planar | ajpojournals.orgresearchgate.netrsc.org |

| Co(II) | 1:2 | Octahedral, Tetrahedral | researchgate.netajpojournals.orgresearchgate.net |

| Zn(II) | 1:1 or 1:2 | Tetrahedral | up.ac.zafau.deresearchgate.net |

Spectroscopic methods provide definitive evidence of coordination by detecting changes in the electronic and vibrational states of the ligand upon binding to a metal ion. researchgate.netroyalsocietypublishing.org

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying which functional groups are involved in coordination. Upon complexation, shifts in the vibrational frequencies of the donor groups are expected. The N-H stretching vibrations of the amino group and the C=O stretching vibration of the amide carbonyl would likely shift to lower wavenumbers, indicating a weakening of these bonds due to electron donation to the metal. researchgate.net The C=N stretching frequency of the imidazole ring would also be altered. royalsocietypublishing.org Crucially, the appearance of new, low-frequency bands (typically in the 400–600 cm⁻¹ range) can be assigned to the formation of new metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netmdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand, which typically shows intense absorptions in the UV region corresponding to π→π* and n→π* transitions, is expected to change upon complexation. sysrevpharm.org These bands may shift in wavelength (a bathochromic or hypsochromic shift) and/or change in intensity. researchgate.net For d-block transition metals, new, weaker absorption bands may appear in the visible region. These correspond to d-d electronic transitions, and their position and intensity provide valuable information about the coordination geometry (e.g., octahedral or tetrahedral) of the metal center. nih.govsysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), or some Ni(II) and Pt(II) complexes), NMR spectroscopy is a powerful tool. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) near the coordination sites will be affected. Protons of the NH₂ group, the imidazole ring, and the aromatic ring adjacent to the amide would be expected to shift downfield upon coordination due to the deshielding effect of the metal ion. royalsocietypublishing.orgrsc.org In paramagnetic complexes, signals are often significantly broadened, though this can also be indicative of complex formation. researchgate.net

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is invaluable for confirming the formation and stoichiometry of metal complexes. researchgate.net The mass spectrum would be expected to show a molecular ion peak corresponding to the intact metal-ligand complex, such as [M+L]⁺ or [M+2L]⁺, or fragments thereof, providing direct evidence of the complex's composition. royalsocietypublishing.orgnih.gov

Table 2: Expected Spectroscopic Signatures of Complex Formation

| Spectroscopic Technique | Expected Observation upon Complexation | Reference from Analogous Systems |

|---|---|---|

| IR Spectroscopy | Shift to lower frequency for ν(C=O) and ν(N-H); Shift in ν(C=N); Appearance of new M-O and M-N bands. | researchgate.netroyalsocietypublishing.orgresearchgate.netmdpi.com |

| UV-Vis Spectroscopy | Shift in ligand π→π* and n→π* bands; Appearance of new d-d transition bands for transition metals. | nih.govresearchgate.netresearchgate.net |

| NMR Spectroscopy (Diamagnetic) | Downfield shift of protons on -NH₂, imidazole ring, and adjacent aromatic ring. | royalsocietypublishing.orgrsc.orgnih.gov |

| Mass Spectrometry | Detection of molecular ion peaks for [M+L]⁺, [M+2L]⁺, etc., confirming stoichiometry. | researchgate.netroyalsocietypublishing.orgnih.gov |

X-ray Crystallography of Coordination Complexes

A comprehensive search for single-crystal X-ray diffraction studies on coordination complexes of this compound yielded no specific results. X-ray crystallography is a critical technique for elucidating the precise three-dimensional structure of molecules, including the coordination geometry of metal complexes, bond lengths, and bond angles. For related benzimidazole-containing ligands, a variety of coordination modes have been observed in the solid state. For instance, studies on other substituted benzimidazoles show coordination to metal centers through the imidazole nitrogen atom, and in some cases, participation of other functional groups in chelation. rsc.orgmdpi.comnih.govresearchgate.netresearchgate.net The lack of crystallographic data for this compound complexes means that their exact structural characteristics remain unconfirmed.

Theoretical Investigations of Metal-Ligand Interactions (e.g., DFT calculations)

Similarly, a search for theoretical studies, such as Density Functional Theory (DFT) calculations, on metal complexes of this compound returned no specific literature. DFT calculations are a powerful computational tool used to model the electronic structure and properties of molecules, providing insights into metal-ligand bonding, reaction mechanisms, and spectroscopic properties. While DFT studies have been performed on various other benzimidazole (B57391) and imidazole complexes to understand their stability, reactivity, and electronic transitions, no such computational analyses have been published for the title compound. nih.gov

Exploration of Catalytic Applications of this compound Metal Complexes

The catalytic potential of metal complexes is heavily dependent on the nature of the ligand. The imidazole and benzamide moieties present in this compound suggest that its metal complexes could potentially exhibit catalytic activity in various organic transformations. Metal complexes of other benzimidazole and imidazole derivatives have been reported to be active catalysts in reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.comnih.gov For example, nickel complexes with certain iminobenzosemiquinonato ligands have shown catalytic activity in three-component coupling reactions. nih.gov However, there are no specific reports on the synthesis of this compound metal complexes and their subsequent evaluation as catalysts in any chemical reaction.

An exploration into the supramolecular chemistry and crystal engineering of this compound reveals a complex interplay of non-covalent interactions that dictate its solid-state architecture. The unique combination of amino, amide, and imidazolyl functional groups within its structure provides a versatile platform for the formation of intricate hydrogen-bonding networks and diverse supramolecular assemblies.

2 Amino 5 1 Imidazolyl Benzamide As an Organic Building Block

Strategic Utility in Multi-Step Organic Synthesis and Retrosynthetic Planning

The structure of 2-Amino-5-(1-imidazolyl)benzamide offers multiple reactive handles, making it a theoretically valuable asset in multi-step organic synthesis. In the realm of retrosynthetic analysis, where complex target molecules are deconstructed into simpler, commercially available precursors, this compound could serve as a key intermediate.

A plausible retrosynthetic disconnection of a complex target containing this moiety would likely hinge on the formation of the C-N bond linking the imidazole (B134444) to the benzamide (B126) ring or the amide bond itself. The primary amino group and the amide functionality offer opportunities for a variety of chemical transformations.

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reactive Site | Potential Reaction Type | Resulting Functionality |

| 2-Amino Group | Acylation/Sulfonylation | Amides/Sulfonamides |

| Diazotization | Diazonium Salts (for subsequent reactions) | |

| Reductive Amination | Secondary/Tertiary Amines | |

| Benzamide -NH₂ | Hofmann/Curtius/Lossen Rearrangement | Anilines |

| Imidazole Ring | N-Alkylation/N-Arylation | Quaternary Imidazolium (B1220033) Salts |

| Electrophilic Substitution | Substituted Imidazoles |

The presence of both a nucleophilic amino group and an amide that can be manipulated suggests that this compound could be a linchpin in convergent synthetic strategies, where different fragments of a target molecule are synthesized separately before being combined.

Role as a Precursor for Diversified Heterocyclic Scaffolds and Chemical Libraries

The inherent functionality of this compound makes it an ideal starting material for the construction of a diverse range of heterocyclic systems. The 2-aminobenzamide (B116534) substructure is a well-known precursor for the synthesis of quinazolinones and other fused heterocyclic systems through condensation reactions with various electrophiles.

For instance, reaction with aldehydes or ketones could lead to the formation of dihydroquinazolinones, which could be further oxidized to quinazolinones. The imidazole moiety would remain as a key substituent, allowing for the creation of a chemical library of 5-(1-imidazolyl)quinazolinone derivatives. Such libraries are invaluable in drug discovery programs for screening against various biological targets.

Table 2: Hypothetical Heterocyclic Scaffolds Derived from this compound

| Reagent | Resulting Heterocyclic Core |

| Aldehydes/Ketones | Dihydroquinazolinones/Quinazolinones |

| Phosgene/Equivalents | Quinazoline-2,4-diones |

| Isothiocyanates | Thioquinazolines |

| β-Ketoesters | Pyrido[2,3-d]pyrimidines |

The ability to generate a variety of complex heterocyclic structures from a single, well-defined precursor is a cornerstone of modern diversity-oriented synthesis.

Application in the Construction of Complex Molecular Architectures and Advanced Organic Materials

Beyond its potential in medicinal chemistry, the structural features of this compound suggest applications in materials science. The presence of multiple hydrogen bond donors and acceptors (the amino group, the amide, and the imidazole ring) makes it a candidate for the construction of supramolecular assemblies. These ordered structures, held together by non-covalent interactions, can exhibit interesting properties for applications in areas such as crystal engineering and molecular recognition.

Furthermore, the primary amino group could be utilized for polymerization reactions. For example, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The pendant imidazole groups along the polymer chain could then be used to coordinate with metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Q & A

Q. What mechanistic studies are critical to validate enzyme inhibition claims?

- Methodology :

- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Mutagenesis : Modify key residues (e.g., HDAC2 His145) to confirm binding interactions.

- X-ray Crystallography : Resolve co-crystal structures (resolution ≤2.0 Å) to visualize ligand-enzyme interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.